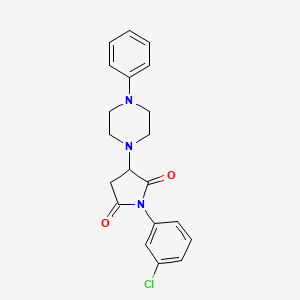

1-(3-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Descripción

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c21-15-5-4-8-17(13-15)24-19(25)14-18(20(24)26)23-11-9-22(10-12-23)16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHLYDOHVBOKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of 1-(3-Chlorophenyl)-Pyrrolidine-2,5-Dione

The synthesis begins with succinic acid, which undergoes acylation using thionyl chloride to form succinyl chloride. Subsequent reaction with 3-chloroaniline in benzene yields the cyclic imide (Fig. 1).

Reaction Conditions :

- Succinic acid (11.8 g, 0.1 mol) and thionyl chloride (26.18 g, 2.2 mol) are refluxed for 30 minutes.

- 3-Chloroaniline (0.1 mol) in benzene is added dropwise, followed by reflux until HCl evolution ceases.

- Yield : 76.38%, Melting Point : 116–118°C.

Characterization :

- IR (KBr) : 1711 cm⁻¹ (C=O stretch), 2937 cm⁻¹ (C-H stretch).

- ¹H NMR (DMSO-d₆) : δ 2.77 (s, 4H, succinimide CH₂), 7.2–7.6 (m, 4H, aromatic).

Alternative Synthetic Pathways

Condensation with Aldehydes Followed by Cyclization

In a modified approach, the pyrrolidine-2,5-dione core is functionalized with aldehydes prior to piperazine incorporation. For example, condensation with p-hydroxybenzaldehyde forms a bis-benzylidene intermediate, which is subsequently reacted with 4-phenylpiperazine under basic conditions.

Reaction Scheme :

- 1-(3-Chlorophenyl)-pyrrolidine-2,5-dione + p-hydroxybenzaldehyde → 3,4-bis-(4-hydroxybenzylidene) derivative .

- Cyclization with 4-phenylpiperazine in ethanol/piperidine yields the target compound.

Advantages :

Analytical and Pharmacological Validation

Purity and Stability Assessment

Comparative Efficacy in Anticonvulsant Models

While direct data for the target compound is limited, structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides exhibit significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These findings suggest potential utility in epilepsy research.

Table 1: Summary of Synthetic Conditions for Key Intermediates

Table 2: Spectral Data for Target Compound

| Technique | Key Signals |

|---|---|

| IR (KBr) | 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |

| ¹H NMR | δ 3.09–3.50 (piperazine CH₂), δ 7.06–7.88 (aromatic H) |

| ESI-MS | m/z 424.1 [M+H]⁺ |

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of substituted pyrrolidines or piperazines.

Aplicaciones Científicas De Investigación

This compound finds applications in various scientific research areas:

Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.

Mecanismo De Acción

The mechanism by which 1-(3-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with receptors, modulating their activity and leading to downstream effects in cellular signaling pathways.

Comparación Con Compuestos Similares

1-(4-Chlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione

- Structural Difference : The chlorine substituent is at the 4-position of the phenyl ring, and the piperazine is replaced with a 4-methylpiperidine.

- Impact : The positional isomerism of chlorine may reduce affinity for targets like sodium channels or serotonin receptors, as 3-chlorophenyl derivatives often show superior anticonvulsant activity .

- Reference :

1-(3,4-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

- Structural Difference : Additional chlorine at the 4-position of the phenyl ring.

- Impact: Increased lipophilicity (logP) may enhance blood-brain barrier penetration but could reduce selectivity due to steric hindrance. No explicit activity data are available, but dual chlorination is atypical in active anticonvulsants .

- Reference :

Analogues with Modified Piperazine Substituents

3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione

N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione

- Structural Difference : A 2-chlorophenyl group replaces the 3-chlorophenyl on the pyrrolidine core, with a piperazine-linked 3-chlorophenyl group.

- Pharmacological Data : Exhibited potent anticonvulsant activity in the maximal electroshock (MES) test (ED50 = 14.18 mg/kg), highlighting the importance of chlorine positioning and piperazine flexibility .

- Reference :

Core-Modified Analogues

N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives

1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

- Structural Difference : 4-Methoxyphenyl and piperidine substituents.

- Physicochemical Data: logP = 1.08, polar surface area = 39.53 Ų.

- Reference :

Key Structure-Activity Relationship (SAR) Findings

Piperazine vs. Piperidine : 4-Phenylpiperazine enhances receptor binding (e.g., 5-HT1A) compared to piperidine or benzylpiperazine, which may shift activity toward SERT inhibition .

Core Rigidity : The pyrrolidine-2,5-dione core is indispensable; replacing it with flexible chains (e.g., acetamide) abolishes activity .

Lipophilicity : Moderate logP values (~1–3) correlate with balanced blood-brain barrier penetration and target engagement .

Comparative Data Table

Actividad Biológica

1-(3-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is . The compound features a pyrrolidine core linked to a chlorophenyl group and a phenylpiperazine moiety, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, due to the presence of the piperazine ring.

Key Mechanisms:

- Serotonin Receptor Modulation : The phenylpiperazine structure suggests potential activity at serotonin receptors, which are implicated in mood regulation and anxiety.

- Dopamine Receptor Interaction : Similar compounds have shown affinity for dopamine receptors, which may relate to antipsychotic or antidepressant effects.

Biological Activity

Research indicates that 1-(3-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, derivatives of similar structures have demonstrated efficacy against various pathogens, including bacteria and fungi.

Anticancer Potential

In vitro studies have indicated that the compound may inhibit cancer cell proliferation. Research into related pyrrolidine derivatives has shown promise in targeting specific cancer pathways.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study assessed the antimicrobial efficacy of various piperazine derivatives, including those structurally related to the target compound. Results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli at low concentrations.

- Anticancer Evaluation : In a recent study published in MDPI, compounds similar to 1-(3-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione were evaluated for their anticancer properties. The findings revealed that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics, indicating enhanced efficacy against specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.